molecular formula C9H10OSe B028656 2-Phenylselanyl-prop-2-EN-1-OL CAS No. 104828-93-5

2-Phenylselanyl-prop-2-EN-1-OL

Cat. No.: B028656
CAS No.: 104828-93-5
M. Wt: 213.15 g/mol
InChI Key: CDZYXAWHBQNXLG-UHFFFAOYSA-N
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Description

2-Phenylselanyl-prop-2-EN-1-OL is a versatile allylic alcohol organoselenium reagent prized in synthetic organic chemistry for its role in stereoselective difunctionalization reactions. Its core research value lies in enabling efficient, diastereoselective access to complex molecular scaffolds, particularly 1,3-diols and 1,3-aminoalcohols, which are privileged structures in natural products and bioactive compounds . The compound primarily functions as a precursor in electrophilic addition reactions. Treatment with electrophilic selenium reagents, such as phenylselenenyl chloride, triggers a hydroxy- or azido-selenenylation process . This reaction is proposed to proceed via the formation of a seleniranium ion intermediate , which is then regioselectively opened by a nucleophile (water or an azide) . A key feature of this transformation is the high 1,3-anti diastereoselectivity (ratios often exceeding 90:10), attributed to a stabilizing Se—O interaction that directs nucleophilic attack . Primary research applications include: • Synthesis of 2-Phenylselenenyl-1,3-anti-diols: These serve as pivotal intermediates for constructing macrolide and polyol architectures . • Preparation of 2-Phenylselenenyl-1,3-anti-azidoalcohols: These products are direct precursors to 1,3-aminoalcohol units found in nucleoside antibiotics and alkaloids . • Transformation to Epoxides: The installed phenylselenyl group can be oxidized and eliminated, providing a strategic route to synthetically valuable β-hydroxy epoxides from allylic alcohols . This reagent is strictly for research applications in a controlled laboratory setting.

Properties

IUPAC Name

2-phenylselanylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZYXAWHBQNXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542713
Record name 2-(Phenylselanyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104828-93-5
Record name 2-(Phenylselanyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and General Procedure

In a typical procedure, trans-allylic alcohols (e.g., 1a-f ) are dissolved in acetonitrile/water (3:1 v/v) at room temperature. PhSeCl (1.0 equiv.) is added dropwise, initiating the formation of a seleniranium ion. The reaction proceeds via anti-addition, yielding 2-phenylselanyl-1,3-anti-diols (2 , 3 ) with diastereomeric ratios (dr) up to 95:5. Purification involves flash chromatography using petroleum ether/ethyl acetate gradients, with yields ranging from 60% to 90% depending on the substituents.

Table 1: Substrate Scope and Yields for Hydroxy-Selenenylation

SubstrateYield (%)dr (anti:syn)
1a MePh9095:5
1b i-PrPh8593:7
1c Mep-Cl-Ph7890:10
1d MeMe6588:12

The steric bulk of R¹ and electronic effects of R² significantly influence reaction efficiency. For instance, alkyl-substituted allylic alcohols (1d ) exhibit lower reactivity due to hindered access to the seleniranium ion.

Azido-Selenenylation for Dual Functionalization

Azido-selenenylation offers a route to introduce both phenylselanyl and azide groups in a single step. This method employs phenylselenenyl azide (PhSeN₃), generated in situ from PhSeCl and sodium azide (NaN₃), to react with allylic alcohols or azides.

Mechanistic Insights and Optimization

The reaction proceeds through a similar seleniranium ion intermediate, with azide acting as the nucleophile. A key innovation involves using silver triflate (AgOTf) in dimethyl sulfoxide (DMSO) to enhance electrophilicity, achieving dr values up to 92:8. For example, treating 1a with PhSeCl (1.2 equiv.), NaN₃ (1.5 equiv.), and AgOTf (1.0 equiv.) in DMSO at 25°C for 24 hours yields 2-phenylselanyl-3-azido-prop-2-en-1-ol (4a ) in 75% yield.

Table 2: Azido-Selenenylation Outcomes

SubstrateSolventCatalystYield (%)dr (anti:syn)
1a DMSOAgOTf7592:8
1e DMSOAgOTf6890:10
1f MeCN/H₂ONone5585:15

Notably, DMSO improves solubility and stabilizes intermediates, while AgOTf accelerates azide incorporation.

Radical-Mediated Selenium Transfer

Radical pathways provide an alternative to ionic mechanisms, particularly for substrates prone to side reactions. Diphenyl diselenide (PhSeSePh) serves as the selenium source, with potassium persulfate (K₂S₂O₈) initiating radical formation.

Procedure and Control Experiments

In a sealed tube, PhSeSePh (0.25 mmol) and K₂S₂O₈ (0.25 mmol) are combined with the substrate in DMSO at 80°C. The reaction generates phenylselanyl radicals, which add to the double bond of prop-2-en-1-ol derivatives. Post-reaction, hydrogen peroxide (H₂O₂) and pyridine are added to quench intermediates, followed by extraction with dichloromethane. Control experiments with radical scavengers like TEMPO suppress product formation, confirming the radical pathway.

Table 3: Radical-Mediated Selenenylation Efficiency

SubstrateOxidantAdditiveYield (%)
Prop-2-en-1-olK₂S₂O₈None71
Prop-2-en-1-ol(NH₄)₂S₂O₈H₂O₂68
Prop-2-en-1-olK₂S₂O₈TEMPO0

This method avoids stoichiometric metal catalysts, making it environmentally favorable.

Multi-Component Reactions with Allenes

Recent advances utilize allenes in tandem with diselenides and sulfur dioxide adducts to construct selenium-containing frameworks. For example, dodeca-1,2-diene reacts with PhSeSePh, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and cyclobutanone oxime derivatives under iron catalysis.

Scalable Synthesis and Applications

A scaled-up procedure combines (propa-1,2-dien-1-yloxy)benzene (1a ), PhSeSePh (1.5 equiv.), and Fe(OAc)₂ (5 mol%) in ethyl acetate at 80°C for 16 hours, yielding this compound derivatives in 50–60% yield . This method highlights the potential for industrial application due to its modularity and compatibility with diverse substrates.

Chemical Reactions Analysis

Electrophilic Addition and Cyclization Reactions

This compound participates in selenium-directed cyclization processes critical for heterocycle synthesis. Key findings include:

Table 1: Cyclization Reactions Involving 2-Phenylselanyl-prop-2-en-1-ol

Reaction TypeConditionsProduct FormedYieldKey Mechanistic Insight
Selenophene FormationKSeCN, CuO nanoparticles, 110°C3-Alkyl-2-phenylselenophene58–98%Seleniranium ion intermediate
Halogenative CyclizationI₂/NBS, dibutyl diselenide, RT4-Iodo-/selanyl-selenophene65–98%Regioselectivity via seleniranium species
Friedel-Crafts CyclizationAgOTf, DMSO, NaN₃Benzannulated selenophene74–95%Electrophilic selenium activation

Mechanistic studies reveal initial formation of a seleniranium ion intermediate (I⁺), which directs nucleophilic attack to form cyclic products. Stereochemical outcomes depend on stabilizing Se–O interactions and steric effects .

Oxidation and Elimination Pathways

The allylic alcohol moiety undergoes oxidation-triggered eliminations:

Key Transformations:

  • Selenoxide Elimination : Treatment with m-CPBA induces syn-elimination, yielding α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) via selenoxide intermediates .
  • Epoxidation : Excess MCPBA converts the compound to cis-epoxides (40% yield) through selenone intermediates, though steric hindrance limits efficiency .

Table 2: Oxidative Reaction Outcomes

Oxidizing AgentProductYieldStereochemistry
m-CPBA (1.2 eq)α,β-unsaturated aldehyde65%Trans-selective
m-CPBA (5 eq)cis-Epoxide40%Retained allylic configuration

Nucleophilic Substitution and Functionalization

The phenylselanyl group acts as a leaving group in substitution reactions:

  • Halogen Displacement : Reacts with I₂ or NBS to form allylic halides, enabling further cross-coupling .
  • Hydroxyl-Directed Additions : The allylic alcohol directs stereoselective additions, such as azido-selenenylation with NaN₃/AgOTf to form 1,3-azido-alcohols .

Mechanistic Highlight :
Nucleophilic attack proceeds through a planar carbocation intermediate stabilized by selenium’s electron-donating effects, as shown in seleniranium ion trajectories .

Comparative Reactivity with Analogous Compounds

Table 3: Reactivity Profile vs. Structural Analogs

CompoundKey Functional GroupReactivity Difference
2-Phenylselenol-SeHHigher nucleophilicity but lower thermal stability
Diphenyldiselenide-Se-Se-Prefers radical pathways over electrophilic additions
Phenylselenenyl acetate-OAcEnhanced electrophilicity at selenium center

Synthetic Utility and Limitations

  • Strengths : High regiocontrol in cyclizations; compatibility with transition-metal catalysts.
  • Limitations : Sensitivity to oxidizing agents; moderate yields in epoxidation (≤40%) .

Scientific Research Applications

2-Phenylselanyl-prop-2-EN-1-OL has several applications in scientific research, including:

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylselanyl-prop-2-EN-1-OL involves its interaction with molecular targets through the selenium atom. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Phenyl-1-propanol (CAS: 1123-85-9)

Molecular Formula : C₉H₁₂O | Molecular Weight : 136.19 g/mol
Key Differences :

  • Lacks the selenium atom and double bond (propanol vs. propenol backbone).
  • The hydroxyl group is at position 1, but the phenyl group is at position 2 on a saturated carbon chain.
    Applications : Used as a fragrance ingredient (hydratropic alcohol) and in chiral resolution due to its stereocenter .
    Reactivity : Less reactive in redox cycles compared to selenium-containing analogs.

(R)-1-Phenyl-2-propen-1-ol (CAS: 104713-12-4)

Molecular Formula : C₉H₁₀O | Molecular Weight : 134.18 g/mol
Key Differences :

  • Contains a propenol backbone but replaces the selanyl group with a vinylbenzyl alcohol structure.
  • Chiral center at position 1 (R-configuration), enabling enantioselective applications . Applications: Potential use in asymmetric synthesis, though its selenium-free structure limits redox utility.

2-Dodecylsulfinylprop-2-en-1-ol (CAS: 63107-07-3)

Molecular Formula: Not explicitly provided (estimated C₁₅H₂₈O₂S). Key Differences:

  • Substitutes selenium with a sulfinyl group (–SO–) and adds a dodecyl chain .
  • The sulfinyl group is less polarizable than selanyl, reducing its efficacy in radical reactions.
    Applications : Likely used in surfactants or polymerization due to its long hydrophobic chain .

3-(Perfluoro-N-hexyl)prop-2-en-1-ol (CAS: Not provided)

Molecular Formula : C₉H₅F₁₃O | Molecular Weight : ~400 g/mol (estimated).
Key Differences :

  • Features a perfluorinated hexyl chain instead of phenylselanyl, conferring extreme hydrophobicity and thermal stability.
    Applications : Specialized uses in fluorinated surfactants or coatings .

Data Tables

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-Phenylselanyl-prop-2-EN-1-OL 104828-93-5 C₉H₁₀OSe 213.14 –SePh, –OH, C=C Organic synthesis, catalysis
2-Phenyl-1-propanol 1123-85-9 C₉H₁₂O 136.19 –Ph, –OH Fragrances, chiral resolution
(R)-1-Phenyl-2-propen-1-ol 104713-12-4 C₉H₁₀O 134.18 –Ph, –OH, C=C Asymmetric synthesis
2-Dodecylsulfinylprop-2-en-1-ol 63107-07-3 ~C₁₅H₂₈O₂S ~284.43 –SO–, –OH, C=C, –C₁₂H₂₅ Surfactants, polymers

Research Findings

  • Electronic Effects : The selanyl group in this compound enhances polarizability compared to sulfinyl or hydroxyl analogs, facilitating electron-transfer reactions .
  • Toxicity: Selenium-containing compounds often exhibit higher toxicity (e.g., acute oral toxicity) compared to non-selenium analogs like 2-Phenyl-1-propanol .

Biological Activity

Overview

2-Phenylselanyl-prop-2-EN-1-OL is an organoselenium compound with the molecular formula C9_9H10_{10}OSe. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antimicrobial properties. The unique selenium-containing structure contributes to its reactivity and biological effects.

The synthesis of this compound typically involves the hydroselenation of 2-alkyn-1-ol derivatives using diphenyl diselenide, often facilitated by indium(I) iodide, which enhances the selectivity of the reaction . The compound can undergo various chemical transformations, including oxidation to form selenoxides and reduction to yield selenols .

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress through redox reactions. The selenium atom in the compound can interact with various cellular targets, influencing enzyme activities and potentially leading to protective effects against oxidative damage .

Antioxidant Properties

Research indicates that organoselenium compounds, including this compound, exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases. In vitro studies have demonstrated that such compounds can scavenge free radicals effectively, thereby reducing cellular damage .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of redox status and the activation of specific signaling pathways. For instance, studies have shown that selenium compounds can enhance the efficacy of chemotherapeutic agents while reducing their side effects .

Antimicrobial Activity

Emerging evidence suggests that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-Phenylselanyl-propanoic acidCarboxylic acid derivativeAntioxidant, anticancer
2-Amino-3-(phenylselanyl)benzofuranBenzofuran derivativeAntidepressant-like effects
2-(Phenylselanyl)ethanolAlcohol derivativeAntioxidant

Study on Antioxidant Activity

A study conducted on various organoselenium compounds, including this compound, demonstrated a significant reduction in lipid peroxidation levels in cellular models exposed to oxidative stress. The results indicated a dose-dependent relationship between antioxidant activity and compound concentration .

Research on Anticancer Properties

In a preclinical model, this compound was shown to enhance the cytotoxic effects of certain chemotherapeutic agents against breast cancer cell lines. The study highlighted its potential as a synergistic agent in cancer therapy .

Investigation of Antimicrobial Effects

Another study focused on the antimicrobial efficacy of organoselenium compounds against common human pathogens. Results indicated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .

Q & A

Q. Table 1: Key Steps in Synthesis

StepMethodKey Parameters
1Grignard reagent preparationAnhydrous conditions, THF solvent
2SelenationPhenylselenol addition at 0°C
3WorkupQuenching with NH₄Cl, extraction with diethyl ether

Advanced: How can density functional theory (DFT) elucidate the electronic structure of this compound?

Answer:
DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) can model the electron density distribution, hyperconjugation effects of the selenyl group, and frontier molecular orbitals (HOMO/LUMO). These studies predict reactivity patterns, such as nucleophilic attack at the selenium atom or allylic positions. Basis sets like 6-31G* and solvent-phase simulations (e.g., PCM model) improve accuracy .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • ¹H NMR : Peaks at δ 5.6–6.0 ppm (vinyl protons), δ 4.2–4.5 ppm (allylic -OH), and δ 7.2–7.6 ppm (aromatic protons).
  • IR : Broad absorption at ~3400 cm⁻¹ (-OH), ~1600 cm⁻¹ (C=C), and ~750 cm⁻¹ (C-Se).
  • Mass Spectrometry : Molecular ion peak at m/z 213.14 (C₉H₁₀OSe) confirms molecular weight .

Advanced: How can researchers reconcile contradictions in reported reactivity data for selenium-containing allylic alcohols?

Answer:
Contradictions may arise from solvent polarity, stereoelectronic effects, or trace impurities. Methodological strategies include:

Systematic replication : Varying solvents (e.g., DMF vs. THF) to assess reaction sensitivity.

Control experiments : Testing for radical intermediates using TEMPO.

Open data practices : Sharing raw spectral data and reaction logs to enable cross-lab validation .

Basic: What role does selenium play in modulating the compound’s physicochemical properties?

Answer:
The selenyl group enhances polarizability and stabilizes radical intermediates via lone-pair electron donation. This increases electrophilicity at the allylic position, facilitating nucleophilic substitutions or cycloadditions. Comparative studies with sulfur analogs show slower oxidation kinetics due to selenium’s lower electronegativity .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Pd complexes) can induce enantioselectivity. Fractional crystallization or chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For example, a study using cinnamaldehyde derivatives achieved >90% ee via kinetic resolution .

Q. Table 2: Enantiomer Separation Data

Methodee (%)Conditions
Chiral HPLC92Hexane/IPA (90:10), 1 mL/min
Kinetic resolution88Pd-BINAP, 25°C

Basic: How is TLC used to assess purity during synthesis?

Answer:

  • Plate preparation : Silica gel 60 F₂₅₄, 250 μm thickness.
  • Mobile phase : Ethyl acetate/hexane (3:7) for optimal resolution.
  • Visualization : UV lamp (254 nm) or iodine staining. A single spot with Rf ~0.5 indicates purity .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Answer:
Steric hindrance from the phenyl group directs electrophiles to the less hindered α-position of the allylic alcohol. DFT calculations show the selenyl group lowers the LUMO energy at the β-position, favoring nucleophilic attacks there in polar aprotic solvents. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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